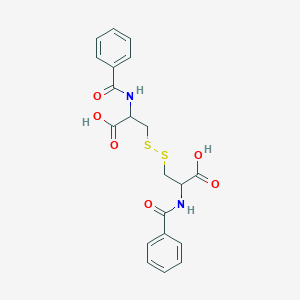
2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrole-3-carbaldehyde oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrole-3-carbaldehyde oxime, also known as DMPO, is a stable nitroxide radical that has been widely used in scientific research. DMPO is a potent spin trap that can be used to detect and identify free radicals in biological systems. This molecule has attracted significant attention due to its ability to scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS) in vitro and in vivo.
Mécanisme D'action
2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrole-3-carbaldehyde oxime acts as a spin trap by reacting with free radicals to form a stable nitroxide radical. The nitroxide radical can be detected and identified by electron paramagnetic resonance (EPR) spectroscopy. This compound has been shown to scavenge superoxide anion, hydroxyl radical, and peroxynitrite in vitro and in vivo.
Biochemical and physiological effects:
This compound has been shown to have antioxidant and anti-inflammatory effects in vitro and in vivo. This compound can protect against oxidative stress-induced cell damage and apoptosis. This compound has also been shown to reduce inflammation and tissue damage in animal models of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrole-3-carbaldehyde oxime is a relatively stable molecule that can be easily synthesized and stored. This compound is also a potent spin trap that can be used to detect and identify free radicals in biological systems. However, this compound has some limitations for lab experiments. This compound can react with other molecules in biological systems, which can complicate the interpretation of EPR spectra. This compound can also have non-specific effects on cellular signaling pathways, which can affect the interpretation of experimental results.
Orientations Futures
There are several future directions for research on 2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrole-3-carbaldehyde oxime. First, more studies are needed to investigate the role of free radicals in various diseases, and the potential therapeutic effects of this compound. Second, new methods are needed to improve the specificity and sensitivity of this compound for detecting and identifying free radicals in biological systems. Third, more studies are needed to investigate the potential side effects of this compound on cellular signaling pathways and other biological processes. Finally, new derivatives of this compound can be synthesized and tested for their potential therapeutic effects and specificity for free radicals.
Méthodes De Synthèse
2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrole-3-carbaldehyde oxime can be synthesized by reacting 2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrole-3-carbaldehyde with hydroxylamine hydrochloride in the presence of sodium acetate. The reaction yields this compound as a yellow solid with a melting point of 64-66°C.
Applications De Recherche Scientifique
2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrole-3-carbaldehyde oxime has been widely used in scientific research as a spin trap to detect and identify free radicals in biological systems. This compound can be used to study the generation and metabolism of ROS and RNS in various diseases, including cancer, cardiovascular disease, neurodegenerative diseases, and inflammatory diseases. This compound has also been used to investigate the role of free radicals in aging and oxidative stress.
Propriétés
IUPAC Name |
N-[[2,5-dimethyl-1-(3-methylphenyl)pyrrol-3-yl]methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-10-5-4-6-14(7-10)16-11(2)8-13(9-15-17)12(16)3/h4-9,17H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBPSQTGOFKLHOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=CC(=C2C)C=NO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20976071 |
Source


|
| Record name | N-{[2,5-Dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylidene}hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20976071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6064-68-2 |
Source


|
| Record name | N-{[2,5-Dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylidene}hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20976071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-chlorobenzohydrazide](/img/structure/B5693650.png)
![5-{[(2-methoxyphenoxy)acetyl]amino}isophthalic acid](/img/structure/B5693656.png)

![N-(3-chloro-4-methylphenyl)-2-[2-ethoxy-4-(hydroxymethyl)phenoxy]acetamide](/img/structure/B5693665.png)


![N'-(2-bromobenzylidene)-1-[(pentamethylphenyl)sulfonyl]-4-piperidinecarbohydrazide](/img/structure/B5693689.png)




![6-chloro-4-[2-(3-methylphenoxy)ethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5693728.png)

![methyl 2-{[(4-nitrophenyl)acetyl]amino}benzoate](/img/structure/B5693747.png)